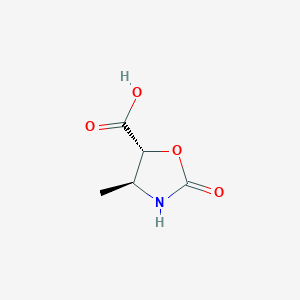![molecular formula C11H17ClO2 B8351535 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane](/img/structure/B8351535.png)
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane is an organic compound that features a tetrahydropyranyl ether group and a chloroalkyne moiety. This compound is of interest due to its unique structural properties, which make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. This process can be achieved through acid-catalyzed reactions, heterogeneous catalyst-mediated reactions, or neutral reagent-mediated reactions . The chloroalkyne moiety is introduced through halogenation and subsequent alkyne formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the chloroalkyne moiety to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its reactive functional groups. The tetrahydropyranyl ether group can undergo hydrolysis to release the active hydroxyl compound, while the chloroalkyne moiety can participate in various chemical transformations. These interactions can modulate biochemical pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-hexyne: A simpler chloroalkyne without the tetrahydropyranyl ether group.
1-Tetrahydropyranyloxy-hex-2-yne: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-[(6-Chlorohex-2-YN-1-YL)oxy]oxane is unique due to the presence of both the tetrahydropyranyl ether and chloroalkyne moieties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes.
Properties
Molecular Formula |
C11H17ClO2 |
|---|---|
Molecular Weight |
216.70 g/mol |
IUPAC Name |
2-(6-chlorohex-2-ynoxy)oxane |
InChI |
InChI=1S/C11H17ClO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1,3-4,6-10H2 |
InChI Key |
KTMCDKJJPANSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC#CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



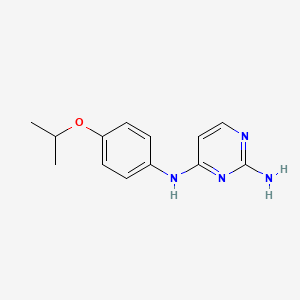
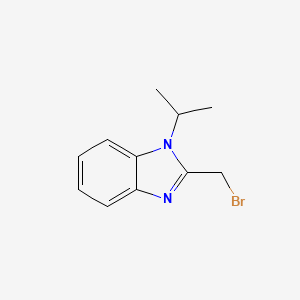
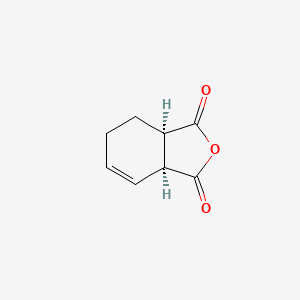
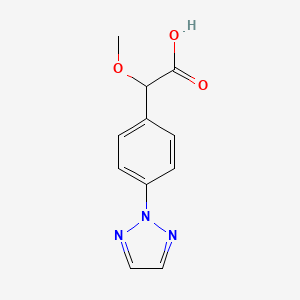
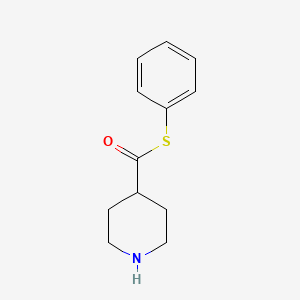

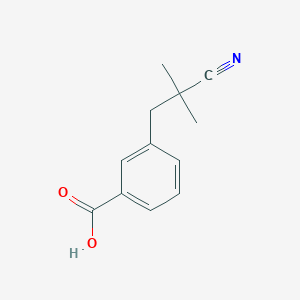

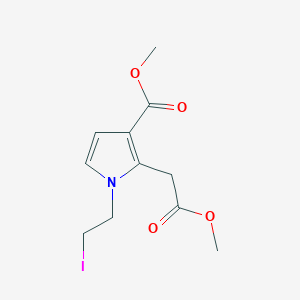
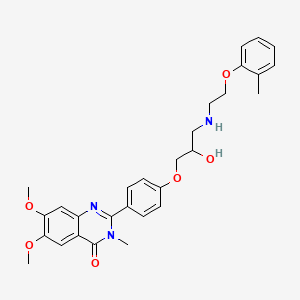
![Ethyl 1,2,4-triazolo[1,5-c]quinazolin-5-one-2-carboxylate](/img/structure/B8351531.png)
![2,6-Bis[(trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B8351543.png)
